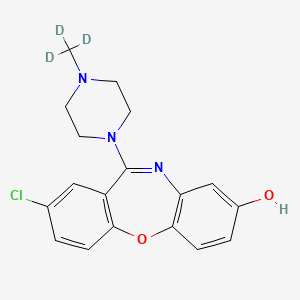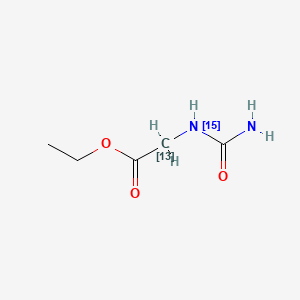![molecular formula C20H27NO B564872 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 CAS No. 1189689-16-4](/img/structure/B564872.png)
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3
Descripción general
Descripción
“1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3” is a chemical compound with the molecular formula C20H27NO . It is an intermediate of Lercanidipine, which is a dihydropyridine calcium channel blocker .
Molecular Structure Analysis
The molecular structure of this compound consists of a 3,3-diphenylpropyl group attached to a methylamino group, which is further attached to a 2-methyl-2-propanol group . The average mass of the molecule is 297.435 Da .Physical And Chemical Properties Analysis
This compound is a light yellow to yellow to orange clear liquid . It has a boiling point of 145 °C at 0.2 mmHg and a flash point of 165 °C . The specific gravity at 20/20 is 1.01 and the refractive index is 1.55 .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol : Shaojie (2004) details a method for synthesizing a compound similar to 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3, starting from cinnamic acid. This process involves several steps, including alkylation, amide reduction, and solvent-free reflux, leading to a total yield of 62.7% (Shaojie, 2004).
Synthesis of Lercanidipine Hydrochloride : Li Guo-ping (2005) describes the synthesis of Lercanidipine Hydrochloride, a process that includes the production of an intermediate resembling this compound. This involves alkylation, amidation, and reduction steps, among others, with a total yield of 23.2% (Li Guo-ping, 2005).
Analytical Studies
Analysis of TM-208 and Its Metabolites : Jiang et al. (2007) conducted an analysis of TM-208, a compound containing a 3,3-diphenylpropyl moiety similar to the subject compound. They used LC-MS/MS to study its metabolites in rat plasma and tissues, identifying five main metabolites (Jiang et al., 2007).
Metabolism of TM208 in Rat Bile : Another study by Jiang et al. (2007) on TM208 explored its metabolism in rat bile. Using high-performance liquid chromatography and tandem mass spectrometry, they identified nine major metabolites, showcasing the compound's extensive metabolism (Jiang et al., 2007).
Structural and Spectroscopic Investigations
X-ray Structures and Computational Studies : Nycz et al. (2011) investigated cathinones, which are structurally similar to the subject compound, through FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction. These techniques were used to determine molecular orientation and structural properties (Nycz et al., 2011).
Study of Molecular Structure at Interfaces : Kataoka and Cremer (2006) probed the molecular structure of 2-propanol/water mixtures, closely related to the subject compound, using vibrational sum frequency spectroscopy. This study provided insights into the orientation of molecular groups at liquid/vapor interfaces (Kataoka and Cremer, 2006).
Propiedades
IUPAC Name |
1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWDISMNBYOLAB-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)


methanone](/img/structure/B564812.png)